![molecular formula C8H12N4O B1487964 (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1933671-90-9](/img/structure/B1487964.png)
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
Overview
Description
Scientific Research Applications
Drug Discovery
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibacterial Applications
Imidazole derivatives have shown significant antibacterial activity. For instance, pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, a similar compound, has demonstrated antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Material Science
Coordination Polymers
Imidazole derivatives have been used in the synthesis of coordination polymers. For example, two new coordination polymers have been solvothermally synthesized using the semirigid bis(4-(1H-imidazol-1-yl)phenyl)methanone ligand and dicarboxylate acid .
Antiviral Applications
Imidazole derivatives have shown potential in antiviral applications. For instance, enviroxime is a commercially available drug containing a 1,3-diazole ring .
Antiulcer Applications
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents .
Antihelmintic Applications
Imidazole derivatives like thiabendazole are used as antihelmintic agents .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-imidazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-1-2-12(4-6)8(13)7-3-10-5-11-7/h3,5-6H,1-2,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKRHTQRYBZTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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